Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate
Overview
Description
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is a complex organic compound that features a benzoxazole ring system substituted with a fluoro-nitrophenyl group and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The fluoro-nitrophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorinating agents and nitrating mixtures. The final step involves esterification to introduce the acetate group, typically using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and reagents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), various nucleophiles (e.g., amines, thiols).
Major Products
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is not fully understood but is believed to involve interactions with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the fluoro-nitrophenyl group may interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-fluoro-4-nitrophenyl)acetate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate is unique due to the presence of both a benzoxazole ring and a fluoro-nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5/c1-23-15(20)7-9-2-5-14-12(6-9)18-16(24-14)10-3-4-13(19(21)22)11(17)8-10/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHWRNWASYPNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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